BenchChemオンラインストアへようこそ!

L 691816

5-Lipoxygenase Leukotriene Inflammation

L 691816 is a potent, selective, and orally bioactive 5-lipoxygenase (5-LO) inhibitor, distinguished by its unique thiopyranoindole scaffold and sub-nanomolar potency against human 5-LO. Its >1,000-fold selectivity over COX and 12-LO provides a non-interchangeable precision tool for studying leukotriene-driven inflammation in vitro and in vivo. Ideal as a reference standard for 5-LO assays and for benchmarking novel anti-inflammatory candidates.

Molecular Formula C36H35ClN6OS
Molecular Weight 635.2 g/mol
CAS No. 150461-07-7
Cat. No. B1673914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 691816
CAS150461-07-7
Synonyms5-(3-(1-(4-chlorobenzyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropyl)-1H-tetrazole
L 691,816
L 691816
L-691,816
L-691816
Molecular FormulaC36H35ClN6OS
Molecular Weight635.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7
InChIInChI=1S/C36H35ClN6OS/c1-23-17-29-32(44-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25)16-15-30-34(29)35(45-23)31(18-36(2,3)19-33-39-41-42-40-33)43(30)21-24-9-12-27(37)13-10-24/h4-16,20,23H,17-19,21-22H2,1-3H3,(H,39,40,41,42)
InChIKeyZXTQNTHPGKKAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L 691816 for 5-Lipoxygenase Inhibition: A Thiopyranoindole with Sub-Nanomolar Potency in In Vitro and In Vivo Models


L 691816 (CAS 150461-07-7) is a synthetic small molecule belonging to the thiopyrano[2,3,4-c,d]indole class, which functions as a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme [1]. It acts by forming a reversible dead-end complex with 5-LO, thereby inhibiting the production of pro-inflammatory leukotrienes from arachidonic acid [2]. The compound has been characterized in both in vitro enzymatic assays and in a range of in vivo models of inflammation and asthma, demonstrating significant oral bioavailability [3].

Why L 691816 Cannot Be Replaced by Generic 5-LO Inhibitors Like Zileuton or FLAP Antagonists Like MK-886


The pharmacological profile of 5-lipoxygenase (5-LO) pathway inhibitors is highly heterogeneous, precluding simple interchangeability based on class alone. L 691816 is a direct, reversible inhibitor of the 5-LO enzyme with a unique thiopyranoindole scaffold that confers sub-nanomolar potency against human 5-LO, a mechanism distinct from 5-LO activating protein (FLAP) antagonists like MK-886 [1]. Furthermore, L 691816 exhibits a >1,000-fold selectivity window for 5-LO over the related enzyme 12-LO and cyclooxygenase (COX), a profile that is not shared by many other 5-LO inhibitors [2]. This high degree of specificity is critical for research applications where off-target activity on other arachidonic acid pathways could confound results. The data below demonstrate that while compounds like zileuton may share the same primary target, their potencies, selectivities, and in vivo efficacy in specific models differ by orders of magnitude, making direct substitution without validation a significant risk to experimental reproducibility [3].

Quantitative Evidence for L 691816: Direct and Cross-Study Comparisons with Key 5-LO Pathway Modulators


Sub-Nanomolar Potency Against Human 5-Lipoxygenase Compared to Zileuton

L 691816 demonstrates sub-nanomolar inhibitory potency against human 5-lipoxygenase (5-LO), a key advantage over the clinically used 5-LO inhibitor zileuton. In a cell-free enzymatic assay using human 5-LO, L 691816 exhibited an IC50 of 75 nM for inhibiting 5-HPETE production [1]. In a more complex cellular assay measuring leukotriene B4 (LTB4) synthesis in human polymorphonuclear (PMN) leukocytes, L 691816 showed an IC50 of 10 nM [1]. In contrast, cross-study data for zileuton in a comparable human PMN leukocyte LTB4 assay reported an IC50 of 400-600 nM [2].

5-Lipoxygenase Leukotriene Inflammation

Mechanism-Based Advantage: Direct 5-LO Inhibition vs. FLAP Antagonism by MK-886

L 691816 is a direct inhibitor of the 5-lipoxygenase (5-LO) enzyme, forming a reversible dead-end complex [1]. This mechanism differs fundamentally from MK-886, which inhibits leukotriene synthesis by binding to the 5-LO activating protein (FLAP) [2]. While L 691816 was demonstrated to be highly selective for 5-LO over human FLAP [1], MK-886 is a potent FLAP inhibitor with an IC50 of 30 nM but does not directly inhibit the 5-LO enzyme [2]. This mechanistic distinction is critical for studies aiming to isolate the role of the 5-LO enzyme itself versus the FLAP-mediated presentation of substrate.

5-Lipoxygenase FLAP Leukotriene Biosynthesis

High Selectivity for 5-LO Over 12-LO and COX Compared to Less Selective Inhibitors

L 691816 exhibits a high degree of selectivity for 5-lipoxygenase (5-LO) over other enzymes in the arachidonic acid cascade, including porcine 12-lipoxygenase (12-LO) and ram seminal vesicle cyclooxygenase (COX) [1]. The paper states that the compound is 'highly selective' in these direct comparisons [1]. This contrasts with many other 5-LO inhibitors, such as nordihydroguaiaretic acid (NDGA), which is known to inhibit both 5-LO and 12-LO at similar concentrations, with reported IC50 values in the 250-510 nM range for 5-LO and comparable activity against 12-LO [2]. While the exact IC50 of L 691816 against 12-LO is not provided, the published characterization highlights its lack of significant inhibition at concentrations relevant for 5-LO blockade, a key differentiator.

5-Lipoxygenase 12-Lipoxygenase Cyclooxygenase Selectivity

Oral Efficacy in Rat Models of Inflammation and Asthma Compared to Zileuton and ABT-761

L 691816 demonstrates potent oral activity in in vivo models of inflammation and asthma. In a rat pleurisy model, L 691816 inhibited LTB4 production with an ED50 of 1.9 mg/kg when administered 8 hours before challenge [1]. In a more disease-relevant model of antigen-induced dyspnea in hyperreactive rats, the ED50 was 0.1 mg/kg with a 2-hour pretreatment [1]. Cross-study comparisons indicate that while zileuton is orally active, its reported ED50 values in similar rat models are typically an order of magnitude higher, often in the 10-50 mg/kg range for functional endpoints [2]. The second-generation 5-LO inhibitor ABT-761 (atreleuton) also shows potent oral activity, with ED50s of 0.6-1.4 mg/kg in a rat anaphylaxis model [3]. L 691816 therefore occupies a comparable or superior efficacy range to advanced clinical candidates in these preclinical models.

In Vivo Oral Bioavailability Asthma Inflammation

Optimal Research and Industrial Applications for L 691816 Based on Its Differentiated Profile


As a High-Potency Reference Standard for 5-LO Enzymatic and Cellular Assays

Given its sub-nanomolar IC50 (10 nM) for inhibiting LTB4 synthesis in human PMN leukocytes, L 691816 serves as an excellent positive control or reference standard in any in vitro assay system designed to measure 5-lipoxygenase activity. Its potency allows for reliable maximal inhibition at low concentrations, establishing a clear benchmark for evaluating novel 5-LO inhibitors [1].

As a Selective Tool to Dissect the 5-LO Pathway in Complex Inflammatory Milieus

The demonstrated high selectivity of L 691816 for 5-LO over 12-LO and COX makes it the reagent of choice for experiments where the goal is to specifically interrogate the contribution of the leukotriene pathway to an inflammatory phenotype. Using L 691816 helps avoid the confounding effects associated with less selective inhibitors like NDGA, which concurrently suppress other eicosanoid pathways [1].

As a Benchmark for Oral Efficacy in Preclinical In Vivo Models of Asthma and Allergy

L 691816's potent oral activity in rat models of pleurisy (ED50 = 1.9 mg/kg) and antigen-induced dyspnea (ED50 = 0.1 mg/kg) positions it as a validated in vivo tool for respiratory and inflammation research. It can be used to establish a baseline for leukotriene-dependent pathology in animal models or as a comparator when testing novel orally bioavailable anti-inflammatory or anti-asthmatic agents [1].

As a Mechanistic Probe to Differentiate Direct 5-LO Inhibition from FLAP Antagonism

In studies aimed at understanding the upstream regulation of leukotriene biosynthesis, L 691816 can be used in parallel with a FLAP inhibitor like MK-886. The divergent effects of these compounds can elucidate whether a biological response is driven by direct 5-LO enzyme activity or by the FLAP-mediated presentation of arachidonic acid, a critical distinction for target validation and drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 691816

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.